molecular formula C8H9BrN2O B13665703 4-Bromo-6-(cyclopropylmethoxy)pyrimidine

4-Bromo-6-(cyclopropylmethoxy)pyrimidine

Cat. No.: B13665703
M. Wt: 229.07 g/mol
InChI Key: JQDQNWSMIVNIOE-UHFFFAOYSA-N
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Description

4-Bromo-6-(cyclopropylmethoxy)pyrimidine is a chemical compound with the molecular formula C8H9BrN2O It is a pyrimidine derivative, which means it contains a pyrimidine ring—a six-membered ring with two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-(cyclopropylmethoxy)pyrimidine typically involves the bromination of a pyrimidine precursor followed by the introduction of the cyclopropylmethoxy group. One common method involves the use of bromine or a brominating agent to introduce the bromine atom at the 4-position of the pyrimidine ring. The cyclopropylmethoxy group can be introduced through a nucleophilic substitution reaction using a suitable cyclopropylmethanol derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-(cyclopropylmethoxy)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Coupling Reactions: Reagents such as palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce various biaryl compounds.

Scientific Research Applications

4-Bromo-6-(cyclopropylmethoxy)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-6-(cyclopropylmethoxy)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The bromine atom and the cyclopropylmethoxy group can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-6-(cyclopropylmethoxy)pyrimidine is unique due to the presence of both a bromine atom and a cyclopropylmethoxy group. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

4-bromo-6-(cyclopropylmethoxy)pyrimidine

InChI

InChI=1S/C8H9BrN2O/c9-7-3-8(11-5-10-7)12-4-6-1-2-6/h3,5-6H,1-2,4H2

InChI Key

JQDQNWSMIVNIOE-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CC(=NC=N2)Br

Origin of Product

United States

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